molecular formula C14H19N B13743927 2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine

2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine

Cat. No.: B13743927
M. Wt: 201.31 g/mol
InChI Key: OHGXSGBFEJSKDF-QBFSEMIESA-N
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Description

2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes a cyclopentylidene group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylcyclopentanone with pyridine in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve the use of solvents such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-ethylpyridine: A simpler pyridine derivative with similar structural features.

    2-cyclopentylpyridine: Another pyridine derivative with a cyclopentyl group attached to the pyridine ring.

Uniqueness

2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclopentylidene group with a pyridine ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine

InChI

InChI=1S/C14H19N/c1-3-12-7-6-8-13(12)11(2)14-9-4-5-10-15-14/h4-5,9-10,12H,3,6-8H2,1-2H3/b13-11-

InChI Key

OHGXSGBFEJSKDF-QBFSEMIESA-N

Isomeric SMILES

CCC\1CCC/C1=C(\C)/C2=CC=CC=N2

Canonical SMILES

CCC1CCCC1=C(C)C2=CC=CC=N2

Origin of Product

United States

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